molecular formula C25H26ClN3O5 B610429 Rebamipide mofetil CAS No. 1527495-76-6

Rebamipide mofetil

カタログ番号 B610429
CAS番号: 1527495-76-6
分子量: 483.949
InChIキー: BVZOVIJSRAGQLP-JOCHJYFZSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rebamipide mofetil is an orally active prodrug of Rebamipide . Rebamipide is a mucoprotective agent that induces COX-2 expression, increases PGE2 levels, and enhances gastric mucosal defense in a COX-2-dependent manner .


Synthesis Analysis

The synthesis of Rebamipide mofetil involves the existence of polymorphs and pseudopolymorphs of rebamipide. Two crystal forms of rebamipide were isolated by recrystallization and characterized by differential thermal analysis (DTA), thermogravimetric analysis (TG), powder X-ray diffractometry, infrared spectrometry, and nuclear magnetic resonance .


Molecular Structure Analysis

Rebamipide mofetil has a molecular weight of 483.94 and a chemical formula of C25H26ClN3O5 . It is a white to off-white solid .


Chemical Reactions Analysis

The chemical reactions of Rebamipide mofetil involve the existence of polymorphs and pseudopolymorphs of rebamipide. The DTA curve of Form 1 showed one endothermic peak at 305.2 °C, and that of Form 2 showed one endothermic peak at 307.3 °C .

科学的研究の応用

  • Bladder Inflammation and Overactivity : Rebamipide's application in urology has shown promise. Intravesical application of rebamipide can suppress bladder inflammation and overactivity in animal models, suggesting potential therapeutic use in bladder-related conditions (Funahashi et al., 2013).

  • Gastric Cancer Cell Growth : Rebamipide has been observed to inhibit inflammation and proliferation in gastric cancer cells. This suggests its potential application in the management or treatment of gastric cancer (Kang et al., 2010).

  • Diverse Mechanisms and Applications : Extensive research on rebamipide has revealed its diverse mechanisms of action, including stimulating prostaglandin synthesis, inhibiting reactive oxygen species, and enhancing wound healing. These properties suggest broad potential applications in various medical conditions (Arakawa et al., 2005).

  • Hepatic Ischemia/Reperfusion Injury : Rebamipide has shown potential in mitigating hepatic ischemia/reperfusion injury, highlighting its hepatoprotective abilities. This could have implications in liver surgery and transplantation (Gendy et al., 2017).

  • Dermatitis Treatment : In dermatological research, rebamipide has demonstrated efficacy in alleviating inflammatory reactions in skin diseases, indicating its potential use in treating inflammatory skin conditions (Li et al., 2015).

  • Gastric Ulcer Healing : Rebamipide enhances the healing of gastric ulcers, acting through mechanisms such as upregulation of hepatocyte growth factor, suggesting its beneficial role in ulcer treatment (Udagawa et al., 2003).

  • Dry Eye Syndrome : In ophthalmology, rebamipide has been effective in treating dry eye syndrome by increasing corneal and conjunctival mucin, offering a novel approach for eye care (Kashima et al., 2014).

Safety And Hazards

Rebamipide mofetil is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Relevant Papers The effectiveness of rebamipide mouthwash therapy for radiotherapy and chemoradiotherapy-induced oral mucositis in patients with head and neck cancer has been studied . Another paper discusses the use of rebamipide treatment to ameliorate the obesity phenotype by regulation of immune cells and adipocytes .

特性

IUPAC Name

2-morpholin-4-ylethyl 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3O5/c26-19-7-5-17(6-8-19)24(31)28-22(25(32)34-14-11-29-9-12-33-13-10-29)15-18-16-23(30)27-21-4-2-1-3-20(18)21/h1-8,16,22H,9-15H2,(H,27,30)(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZOVIJSRAGQLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC(=O)C(CC2=CC(=O)NC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rebamipide mofetil

CAS RN

1527495-76-6
Record name Rebamipide mofetil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1527495766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name REBAMIPIDE MOFETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L45T26ZFA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rebamipide mofetil
Reactant of Route 2
Reactant of Route 2
Rebamipide mofetil
Reactant of Route 3
Reactant of Route 3
Rebamipide mofetil
Reactant of Route 4
Reactant of Route 4
Rebamipide mofetil
Reactant of Route 5
Reactant of Route 5
Rebamipide mofetil
Reactant of Route 6
Reactant of Route 6
Rebamipide mofetil

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。